molecular formula C9H12N2O2 B1331158 N-(3-Nitrobenzyl)ethanamine CAS No. 90390-03-7

N-(3-Nitrobenzyl)ethanamine

Cat. No.: B1331158
CAS No.: 90390-03-7
M. Wt: 180.2 g/mol
InChI Key: VVXKCFGNOOAFGU-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)ethanamine is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of a nitro group (-NO2) attached to the benzyl ring and an ethanamine group (-CH2CH2NH2). This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Nitrobenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the nitration of benzyl chloride to form 3-nitrobenzyl chloride, followed by a nucleophilic substitution reaction with ethanamine. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrobenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 3-Aminobenzyl ethanamine.

    Reduction: 3-Nitrosobenzyl ethanamine.

    Substitution: N-(3-Nitrobenzyl)acetamide.

Scientific Research Applications

N-(3-Nitrobenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzyl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrobenzyl)ethanamine: Similar structure but with the nitro group at the para position.

    N-(2-Nitrobenzyl)ethanamine: Nitro group at the ortho position.

    N-(3-Nitrobenzyl)methanamine: Similar structure with a methanamine group instead of ethanamine.

Uniqueness

N-(3-Nitrobenzyl)ethanamine is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.

Biological Activity

N-(3-Nitrobenzyl)ethanamine is an organic compound with the molecular formula C9_9H12_{12}N2_2O2_2. The presence of the nitro group (-NO2_2) attached to the benzyl ring significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Nitro Group : Enhances reactivity and biological interactions.
  • Ethanamine Group : Contributes to its amine characteristics.

The structural formula can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with various biomolecules, modulating biochemical pathways involved in:

  • Cell signaling
  • Metabolism
  • Enzyme inhibition

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential role in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to affect cell cycle regulation and promote cell death through:

  • Activation of pro-apoptotic pathways
  • Inhibition of anti-apoptotic proteins

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in infected models, suggesting a therapeutic application in combating resistant infections.
  • Case Study on Anticancer Properties :
    Another research project focused on the effects of this compound on human breast cancer cells. The findings indicated a dose-dependent reduction in cell viability, with IC50_{50} values around 15 µM. Further analysis revealed that the compound interferes with key signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
N-(4-Nitrobenzyl)ethanaminePara-nitro groupDifferent reactivity profile due to nitro position
N-(2-Nitrobenzyl)ethanamineOrtho-nitro groupPotentially different pharmacological properties
N-(3-Nitrobenzyl)methanamineMethanamine instead of ethanamineVariation in biological activity

The specific positioning of the nitro group in this compound is crucial for its distinct biological activities compared to its ortho and para counterparts.

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXKCFGNOOAFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238132
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-03-7
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using m-nitrobenzaldehyde as a starting material and also using ethylamine hydrochloride as a reagent, the same procedure of Example 42 gave 2.8 g of the titled compound (yield, 47%).
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